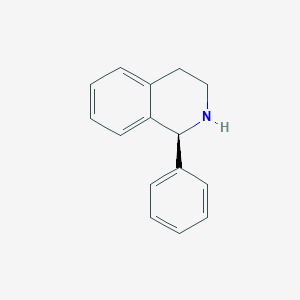

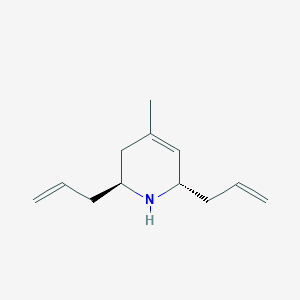

(2S,6S)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine

カタログ番号 B118770

CAS番号:

157056-58-1

分子量: 177.29 g/mol

InChIキー: BDKVHGIIDKMPBK-RYUDHWBXSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

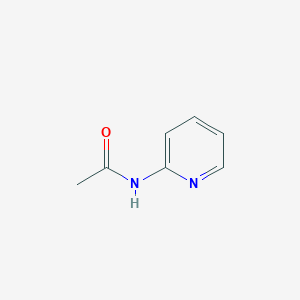

“(2S,6S)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine” is a chemical compound with the molecular formula C12H19N . It is also known by its IUPAC name "(2S,6S)-2,6-diallyl-1,2,3,6-tetrahydropyridine hydrochloride" .

Molecular Structure Analysis

The molecular structure of “(2S,6S)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine” consists of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The ring is substituted with two allyl groups and one methyl group .科学的研究の応用

-

- Application: Deacetylases, a class of enzymes that can catalyze the hydrolysis of acetylated substrates to remove the acetyl group, are used in producing various products with high qualities. They are highly specific, non-toxic, sustainable, and eco-friendly biocatalysts. Deacetylases and deacetylated compounds have been widely applicated in pharmaceuticals, medicine, food, and the environment .

- Method: The deacetylase-catalyzed reactions produce various deacetylated compounds, such as chitosan-oligosaccharide (COS), mycothiol, 7-aminocephalosporanic acid (7-ACA), glucosamines, amino acids, and polyamines .

- Results: The applications of microbial deacetylases in food, pharmaceutical, medicine, and the environment were discussed .

-

- Application: Reference designs for power and garden tools, driven by 3-phase brushless motors and supplied from 2S-6S and 8S-15S battery packs .

- Method: These are ready-to-use system solutions tailored for power and garden tools driven by 3-phase brushless motors .

- Results: The designs can deliver up to 15A of continuous current and feature very low standby current consumption .

-

- Application: It has been found that the NMDAR antagonist (R,S)-ketamine must be metabolized to (2S,6S;2R,6R)-hydroxynorketamine (HNK) to have antidepressant effects .

- Method: The (2R,6R)-HNK enantiomer is the enantiomer most responsible for antidepressant effects .

- Results: (2S,6S)-hydroxynorketamine was associated with increased locomotor activity and motor .

-

- Application: Deacetylases, a class of enzymes that can catalyze the hydrolysis of acetylated substrates to remove the acetyl group, are used in producing various products with high qualities. They are highly specific, non-toxic, sustainable, and eco-friendly biocatalysts. Deacetylases and deacetylated compounds have been widely applicated in pharmaceuticals, medicine, food, and the environment .

- Method: The deacetylase-catalyzed reactions produce various deacetylated compounds, such as chitosan-oligosaccharide (COS), mycothiol, 7-aminocephalosporanic acid (7-ACA), glucosamines, amino acids, and polyamines .

- Results: The applications of microbial deacetylases in food, pharmaceutical, medicine, and the environment were discussed .

-

- Application: Reference designs for power and garden tools, driven by 3-phase brushless motors and supplied from 2S-6S and 8S-15S battery packs .

- Method: These are ready-to-use system solutions tailored for power and garden tools driven by 3-phase brushless motors .

- Results: The designs can deliver up to 15A of continuous current and feature very low standby current consumption .

-

- Application: It has been found that the NMDAR antagonist (R,S)-ketamine must be metabolized to (2S,6S;2R,6R)-hydroxynorketamine (HNK) to have antidepressant effects .

- Method: The (2R,6R)-HNK enantiomer is the enantiomer most responsible for antidepressant effects .

- Results: (2S,6S)-hydroxynorketamine was associated with increased locomotor activity and motor .

特性

IUPAC Name |

(2S,6S)-4-methyl-2,6-bis(prop-2-enyl)-1,2,3,6-tetrahydropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-4-6-11-8-10(3)9-12(13-11)7-5-2/h4-5,8,11-13H,1-2,6-7,9H2,3H3/t11-,12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKVHGIIDKMPBK-RYUDHWBXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC(C1)CC=C)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H](N[C@H](C1)CC=C)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,6S)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

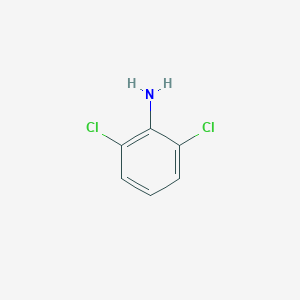

2,6-Dichloroaniline

608-31-1

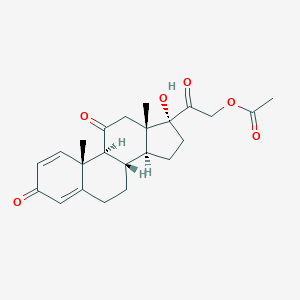

Prednisone acetate

125-10-0

![Bis(10-hydroxybenzo[H]quinolinato)beryllium](/img/structure/B118702.png)

![3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene](/img/structure/B118709.png)